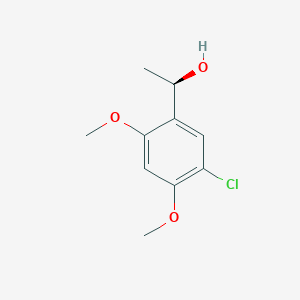
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety. The stereochemistry at the chiral center is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to obtain the (1R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1R) enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.
Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) in the presence of a base.
Major Products
Oxidation: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal or (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid.
Reduction: (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to a cascade of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.
類似化合物との比較
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethane: Lacks the hydroxyl group, making it less polar.
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanoic acid: Contains a carboxylic acid group instead of an alcohol, altering its reactivity and solubility.
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanal: Features an aldehyde group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3/t6-/m1/s1 |
InChIキー |
IMTBCHYABOCEOK-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1OC)OC)Cl)O |
正規SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)

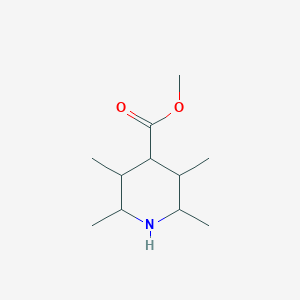
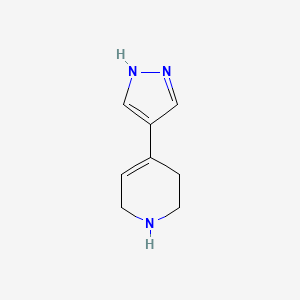
![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)

![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)

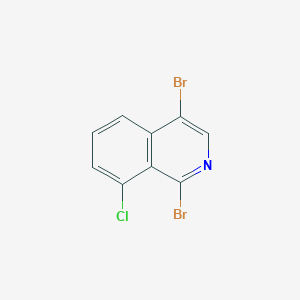
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
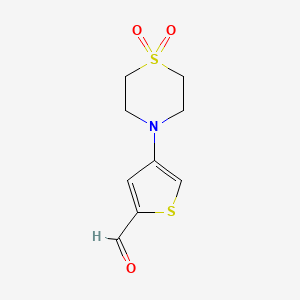
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
